[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile

Lipophilicity Physicochemical properties Drug design

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile (CAS 2142660-19-1) is a heterocyclic building block containing a pyrazole core bearing a gem‑difluoromethyl (CHF₂) substituent at N1 and an acetonitrile (–CH₂CN) group at the 4‑position. This scaffold is of interest in medicinal and agrochemical chemistry because the CHF₂ group can act as a lipophilic hydrogen‑bond donor while the nitrile moiety provides a synthetic handle for further elaboration.

Molecular Formula C6H5F2N3
Molecular Weight 157.12 g/mol
Cat. No. B10903789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Molecular FormulaC6H5F2N3
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(F)F)CC#N
InChIInChI=1S/C6H5F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1H2
InChIKeyMLBPAJGWGZASHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile – A Versatile CHF₂-Pyrazole Building Block for Agrochemical & Pharmaceutical R&D


[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile (CAS 2142660-19-1) is a heterocyclic building block containing a pyrazole core bearing a gem‑difluoromethyl (CHF₂) substituent at N1 and an acetonitrile (–CH₂CN) group at the 4‑position . This scaffold is of interest in medicinal and agrochemical chemistry because the CHF₂ group can act as a lipophilic hydrogen‑bond donor while the nitrile moiety provides a synthetic handle for further elaboration [1].

Why the CHF₂‑Pyrazole‑Acetonitrile Core Cannot Be Simply Replaced by CH₃, CF₃, or Regioisomeric Analogs


The N1‑substituent on the pyrazole ring dictates lipophilicity, hydrogen‑bond capacity, and metabolic stability, while the position of the acetonitrile group controls reactivity and steric accessibility during derivatization. A methyl analog lacks the hydrogen‑bond donor character and shows lower metabolic stability; a trifluoromethyl analog is more lipophilic but cannot donate a hydrogen bond, altering target engagement [1]. Moving the nitrile from the 4‑ to the 5‑position (CAS 1260659‑20‑8) changes the geometry of the reactive handle, which can reduce coupling efficiency in subsequent steps. The quantitative evidence below demonstrates that these differences translate into measurable advantages for the CHF₂‑4‑acetonitrile scaffold.

Quantitative Differentiation of [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile vs. Closest Analogs


Lipophilicity (logP) of the N1‑CHF₂ Scaffold vs. N1‑CH₃ and N1‑CF₃ Analogues

The 1‑(difluoromethyl)‑1H‑pyrazole core imparts a logP of approximately 1.5, compared with ~0.9 for the 1‑methyl analogue and ~2.0 for the 1‑trifluoromethyl analogue (measured on closely related pyrazole scaffolds) [1]. This intermediate lipophilicity balances membrane permeability and aqueous solubility, a critical parameter for both oral bioavailability and agrochemical translocation.

Lipophilicity Physicochemical properties Drug design

Hydrogen‑Bond Donor Capacity of CHF₂ vs. CH₃ and CF₃

The CHF₂ group can act as a hydrogen‑bond donor (estimated pKₐₕₐ ≈ 13–15), whereas the CH₃ group is a pure hydrophobic moiety and the CF₃ group is a hydrogen‑bond acceptor only [1]. This property allows the CHF₂‑pyrazole to engage in specific interactions with biological targets that are inaccessible to the methyl or trifluoromethyl analogs, as demonstrated in matched‑pair SAR studies on pyrazole‑based enzyme inhibitors [2].

Hydrogen bonding Molecular recognition Bioisosterism

Metabolic Stability of the CHF₂‑Pyrazole Scaffold vs. Methyl Analogue

The CHF₂ group is resistant to oxidative metabolism, whereas the N‑methyl group on pyrazole is a known site for CYP450‑mediated oxidation [1]. In vitro microsomal stability assays on matched pyrazole pairs have shown that the CHF₂ analogue exhibits a half‑life (t₁/₂) > 120 min in human liver microsomes, while the corresponding N‑CH₃ derivative shows t₁/₂ ≈ 30–60 min [2].

Metabolic stability Oxidative metabolism Lead optimization

Regiochemical Purity and Synthetic Yield Advantage of the 4‑Acetonitrile Isomer

The [3+2] cycloaddition route to fully substituted CHF₂‑pyrazoles using difluoroacetohydrazonoyl bromides and 2‑acylacetonitriles delivers the 4‑acetonitrile regioisomer with high regioselectivity and yields of 70–92% [1]. In contrast, synthesis of the 5‑acetonitrile isomer often requires additional separation steps to remove the 4‑isomer contamination, reducing overall yield by 15–25% .

Regioselectivity Synthesis efficiency Building block quality

High‑Impact Application Scenarios for [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile


Agrochemical Fungicide Lead Optimization

The CHF₂‑pyrazole core is a privileged scaffold in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., isopyrazam, fluxapyroxad). The 4‑acetonitrile handle allows introduction of the essential carboxylic acid or amide pharmacophore while retaining the optimal lipophilicity and metabolic stability of the CHF₂ group [1]. Using this building block avoids the need for late‑stage fluorination, which often suffers from poor regioselectivity.

Kinase Inhibitor Fragment Elaboration

The CHF₂ group can serve as a bioisostere for a hydroxyl or thiol group in kinase hinge‑binding motifs. The 4‑acetonitrile moiety enables rapid diversification to amides, amines, or heterocycles, allowing parallel synthesis of focused libraries for SAR exploration [2]. Matched‑pair analysis has shown that CHF₂‑bearing analogues can achieve >10‑fold selectivity improvement over CH₃ or CF₃ counterparts in certain kinase assays.

Metabolic Stability‑Driven Lead Scaffold Replacement

When a lead series containing an N‑methylpyrazole shows high intrinsic clearance in microsomal assays, replacing it with the CHF₂‑pyrazole‑acetonitrile building block can extend half‑life by ≥2‑fold without drastically altering molecular shape or target potency, as inferred from class‑level stability trends [3]. This makes it a go‑to replacement for mitigating CYP450‑mediated oxidation.

Parallel Synthesis of DNA‑Encoded Libraries (DEL)

The combination of a stable CHF₂ group and a versatile nitrile handle makes this scaffold suitable for DEL construction, where the nitrile can be reduced or hydrolyzed under DNA‑compatible conditions. The intermediate lipophilicity (logP ≈ 1.5) also helps maintain acceptable aqueous solubility during library handling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.